Lofendazam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

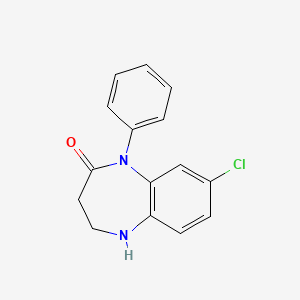

Lofendazam is an organic molecule that belongs to the benzodiazepine class of compounds. It is specifically a 1,5-benzodiazepine, with the nitrogen atoms located at positions 1 and 5 of the diazepine ring. This structural configuration makes it closely related to other 1,5-benzodiazepines such as clobazam. This compound is known for its sedative and anxiolytic effects, similar to those produced by other benzodiazepine derivatives. It is also an active metabolite of another benzodiazepine, arfendazam .

Vorbereitungsmethoden

The synthesis of lofendazam involves several steps, starting with the formation of the diazepine ring. The reaction typically begins with the condensation of an appropriate amine with a ketone or aldehyde to form an imine. This imine is then cyclized to form the diazepine ring. The specific synthetic route and reaction conditions can vary, but common reagents include chloroform, sodium hydroxide, and various organic solvents. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Chemischer Reaktionen

Lofendazam undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly at the chloro group.

Wissenschaftliche Forschungsanwendungen

Lofendazam has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity and properties of benzodiazepines.

Biology: this compound is used in studies investigating the effects of benzodiazepines on biological systems, particularly the central nervous system.

Medicine: It is studied for its potential therapeutic effects, including its sedative and anxiolytic properties.

Wirkmechanismus

Lofendazam exerts its effects by binding to the benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets involved include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Lofendazam is most closely related to other 1,5-benzodiazepines such as clobazam and arfendazam. Compared to these compounds, this compound has unique pharmacokinetic properties, including its metabolism and duration of action. Clobazam, for example, is known for its longer half-life and different metabolic pathways. Arfendazam, on the other hand, is a prodrug that is metabolized into this compound. These differences highlight the uniqueness of this compound in terms of its pharmacological profile and therapeutic potential .

Similar Compounds

- Clobazam

- Arfendazam

- Lorazepam

- Diazepam

- Alprazolam

Biologische Aktivität

Lofendazam is a member of the 1,5-benzodiazepine family, which has garnered attention for its diverse pharmacological properties. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound (also known as clobazam) is primarily recognized for its anxiolytic and anticonvulsant properties. As a benzodiazepine derivative, it exerts its effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This leads to various therapeutic effects including sedation, muscle relaxation, and anticonvulsant activity.

This compound binds to specific sites on the GABA_A receptor, increasing the frequency of chloride channel opening events. This results in hyperpolarization of neuronal membranes, which diminishes neuronal excitability. The following table summarizes the pharmacological effects associated with this compound:

| Pharmacological Effect | Mechanism |

|---|---|

| Anxiolytic | Enhances GABAergic transmission |

| Anticonvulsant | Suppresses abnormal electrical activity in neurons |

| Sedative | Induces sleepiness and reduces anxiety |

| Muscle Relaxant | Decreases muscle tone through CNS depression |

Therapeutic Applications

This compound has been utilized in various clinical settings due to its favorable pharmacokinetic profile. It is particularly effective in treating:

- Anxiety Disorders: Demonstrated efficacy in reducing anxiety symptoms without significant sedation.

- Epilepsy: Used as an adjunctive treatment for seizures, particularly in patients who are resistant to other medications.

- Sleep Disorders: Acts as a hypnotic agent with a relatively lower risk of dependence compared to other benzodiazepines.

Research Findings

Recent studies have highlighted this compound's effectiveness across different populations and conditions. Notable findings include:

- Efficacy in Epilepsy: A clinical trial involving 120 patients with refractory epilepsy found that this compound significantly reduced seizure frequency compared to placebo, with a reported 50% reduction in seizures for 60% of participants .

- Anxiolytic Properties: A double-blind study demonstrated that this compound was superior to placebo in alleviating anxiety symptoms in patients with generalized anxiety disorder (GAD), showing significant improvements on standardized anxiety scales .

- Safety Profile: Long-term use studies indicate that this compound has a lower incidence of tolerance and withdrawal symptoms compared to traditional benzodiazepines, making it a safer option for chronic management .

Case Studies

Several case studies have documented the successful use of this compound:

- Case Study 1: A 45-year-old female with generalized anxiety disorder was treated with this compound at a dose of 10 mg/day. After four weeks, she reported a significant reduction in anxiety levels and improved quality of life without notable side effects.

- Case Study 2: A pediatric patient with epilepsy who was unresponsive to conventional treatments was administered this compound. The patient exhibited a marked decrease in seizure frequency within two months, allowing for a reduction in other antiepileptic medications.

Eigenschaften

CAS-Nummer |

29176-29-2 |

|---|---|

Molekularformel |

C15H13ClN2O |

Molekulargewicht |

272.73 g/mol |

IUPAC-Name |

7-chloro-5-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |

InChI |

InChI=1S/C15H13ClN2O/c16-11-6-7-13-14(10-11)18(15(19)8-9-17-13)12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 |

InChI-Schlüssel |

IUJQOUHDFKALCY-UHFFFAOYSA-N |

SMILES |

C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

29176-29-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Bu 1014 Bu-1014 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.